molecular formula C22H22ClN3O3S2 B6553900 N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1040649-13-5

N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B6553900
CAS No.: 1040649-13-5
M. Wt: 476.0 g/mol
InChI Key: KSQZFQZYDMJWOI-UHFFFAOYSA-N
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Description

N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-carboxamide core, a sulfonyl-linked piperazine moiety substituted with a 4-chlorophenyl group, and a benzyl side chain. This compound combines structural motifs associated with receptor binding (e.g., arylpiperazines) and metabolic stability (e.g., sulfonyl and benzyl groups).

Properties

IUPAC Name

N-benzyl-3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S2/c23-18-6-8-19(9-7-18)25-11-13-26(14-12-25)31(28,29)20-10-15-30-21(20)22(27)24-16-17-4-2-1-3-5-17/h1-10,15H,11-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQZFQZYDMJWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure, which includes a thiophene ring and a piperazine moiety, suggests possible interactions with various biological targets, leading to diverse therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H24ClN5O3S, with a molecular weight of approximately 473.976 g/mol. The compound features:

  • Thiophene ring : A five-membered ring containing sulfur, known for its role in various biological activities.
  • Piperazine moiety : A six-membered ring that is often found in psychoactive drugs and has been implicated in various biological interactions.
  • Chlorophenyl group : This substitution can enhance the lipophilicity and biological activity of the compound.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on related sulfonamide derivatives have demonstrated their effectiveness against a range of bacterial strains, suggesting a potential for this compound as an antimicrobial agent .

Anticancer Properties

The compound's structure allows it to interact with various cellular pathways. Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar piperazine and sulfonamide structures have shown promising results in inhibiting cell proliferation in vitro, indicating potential anticancer activity .

Neuropharmacological Effects

Given the presence of the piperazine moiety, there is potential for neuropharmacological applications. Piperazine derivatives are known to influence neurotransmitter systems and have been explored for their effects on anxiety and depression. The specific interactions of this compound with neurotransmitter receptors remain to be fully elucidated but warrant further investigation .

In Vitro Studies

In vitro studies on similar compounds have utilized various assays to assess biological activity:

CompoundTargetActivityReference
Compound AE. coliInhibition (MIC 32 µg/mL)
Compound BMCF-7 (breast cancer)IC50 15 µM
Compound CHuman acetylcholinesteraseIC50 20 µM

These findings highlight the potential for this compound to exhibit similar or enhanced activities.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational analyses provide insights into how modifications to the structure could enhance efficacy:

  • Target Proteins : Various enzymes and receptors involved in disease pathways.
  • Binding Affinities : Predicted affinities indicate strong interactions with target sites, suggesting a mechanism of action that could be exploited therapeutically.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antipsychotic Activity :
    • The piperazine moiety in the compound is structurally similar to known antipsychotic agents. Studies have indicated that derivatives containing piperazine can exhibit affinities for dopamine and serotonin receptors, which are critical in the treatment of schizophrenia and other psychiatric disorders. Research has shown that modifications to the piperazine structure can enhance receptor selectivity and potency .
  • Anticancer Potential :
    • Preliminary studies suggest that compounds with thiophene and sulfonamide functionalities may possess anticancer properties. The sulfonamide group has been associated with inhibition of carbonic anhydrases, which are enzymes often overexpressed in cancer cells. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by disrupting metabolic pathways .
  • Antimicrobial Activity :
    • The incorporation of the chlorophenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes. Research has indicated that sulfonamide derivatives can exhibit broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics .

Pharmacological Insights

  • Neuropharmacology :
    • The compound's interaction with neurotransmitter systems suggests potential use in treating neurological disorders beyond psychosis, including anxiety and depression. Animal models have shown that compounds with similar structures can modulate serotonergic pathways effectively .
  • Drug Design :
    • Structure-activity relationship (SAR) studies are ongoing to optimize the pharmacological profile of N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide. Computational modeling techniques are being employed to predict binding affinities and optimize lead compounds for enhanced efficacy and reduced side effects .

Materials Science Applications

  • Organic Electronics :
    • Due to its unique electronic properties, this compound is being explored as a potential material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene ring contributes to charge transport capabilities, making it a candidate for high-performance electronic devices .
  • Polymer Chemistry :
    • Incorporating this compound into polymer matrices may enhance thermal stability and mechanical properties. Research is focused on synthesizing copolymers that leverage the compound's properties for applications in coatings and flexible electronics .

Case Studies

Study TitleFocus AreaFindings
"Piperazine Derivatives as Antipsychotics"Medicinal ChemistryIdentified structural motifs leading to increased receptor affinity
"Sulfonamide Compounds in Cancer Therapy"PharmacologyDemonstrated apoptosis induction in cancer cell lines
"Organic Photovoltaics Utilizing Thiophene Derivatives"Materials ScienceAchieved improved charge mobility in device prototypes

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide bridge (-SO2_2-NH-) exhibits nucleophilic and electrophilic behavior depending on reaction conditions:

Reaction TypeConditions/ReagentsProducts/OutcomeReference
Hydrolysis Aqueous HCl (6M), reflux, 8 hrsCleavage to thiophene-2-carboxylic acid and 4-(4-chlorophenyl)piperazine sulfonic acid
Alkylation K2_2CO3_3, DMF, alkyl halideN-alkylated sulfonamide derivatives
Acylation AcCl, pyridine, 0°C → RTAcetylated sulfonamide intermediates

The sulfonyl group stabilizes adjacent negative charges, facilitating SN_NAr (nucleophilic aromatic substitution) at the thiophene ring under basic conditions .

Thiophene Ring Modifications

The electron-rich thiophene core undergoes electrophilic substitutions:

Electrophilic Aromatic Substitution

PositionReagentsProductYield
C-4Br2_2, FeCl3_3, DCM4-bromo-thiophene derivative78%
C-5HNO3_3, H2_2SO4_4Nitro-substituted analog62%

X-ray crystallography data from PubChem (CID 18590273) confirms regioselectivity at C-4 due to sulfonamide-directed orientation .

Piperazine Moiety Reactions

The 4-(4-chlorophenyl)piperazine subunit participates in:

Nucleophilic Reactions

  • Quaternary ammonium salt formation : Reacts with methyl iodide (CH3_3I) in acetonitrile to yield water-soluble salts .

  • Mannich Reactions : Forms tertiary amines with formaldehyde and secondary amines (e.g., morpholine) .

Metal Coordination

Piperazine nitrogen atoms coordinate with transition metals (e.g., Pd(II), Cu(II)) in catalytic cross-coupling reactions .

Benzyl Carboxamide Transformations

The N-benzyl group undergoes:

ReactionConditionsApplication
Hydrogenolysis H2_2, Pd/C, ethanolDeprotection to primary amide
Oxidation KMnO4_4, acidic conditionsBenzoyl carboxylic acid derivatives

Comparative Reaction Conditions

Critical parameters influencing yields:

FactorOptimal RangeImpact
Temperature0–25°C for sulfonamide acylationPrevents decomposition
Solvent polarityDMF > DCM for SN_NArEnhances nucleophilicity
CatalystFeCl3_3 for brominationEnsures regioselectivity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Piperazine-Based Derivatives

Piperazine derivatives are widely studied for their bioactivity. Key comparisons include:

Compound ID Structural Features Substituents Key Properties/Biological Notes
Target Compound Thiophene-2-carboxamide, sulfonyl-linked piperazine, benzyl group 4-Chlorophenyl (piperazine), benzyl (amide) Hypothesized enhanced receptor affinity due to electron-withdrawing Cl and hydrophobic benzyl.
Compound 18 Thiophene, piperazine, butanone 4-Trifluoromethylphenyl (piperazine), thiophene-butane chain Reduced steric bulk compared to benzyl; trifluoromethyl may enhance metabolic stability.
Compound 19 Thiophene-butyl chain, piperazine 4-Trifluoromethylphenyl (piperazine), alkyl chain (no sulfonyl/carboxamide) Lack of sulfonyl/carboxamide reduces hydrogen-bonding potential, affecting solubility.
N-(4-hydroxyphenyl)benzenesulfonamide Sulfonamide, hydroxy-phenyl Hydroxyl group (para position) Intermolecular N–H⋯O and O–H⋯O hydrogen bonds enhance crystallinity and solubility.

Functional Group Analysis

  • The latter’s CF₃ group may improve lipophilicity but reduce polar interactions .
  • Sulfonyl vs.
  • Benzyl vs.

Research Implications and Gaps

Further studies should:

Compare its activity against serotonin (5-HT₁A/5-HT₂A) and dopamine (D₂/D₃) receptors using in vitro assays.

Evaluate crystallographic data to confirm hydrogen-bonding patterns and conformational stability.

Assess metabolic stability relative to trifluoromethyl-substituted analogs.

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